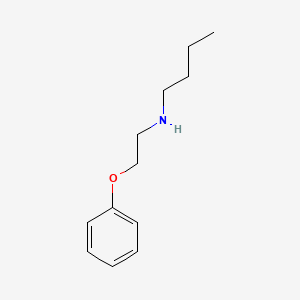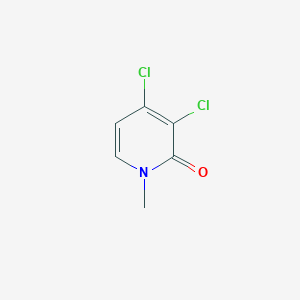
(R)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a synthetic organic compound It is characterized by the presence of a tetrahydronaphthalene core, a nitro group, and a difluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions starting from suitable aromatic precursors.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed.
Formation of the Difluoroacetate Moiety:
Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the tetrahydronaphthalene core.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate
- (S)-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
- ®-Methyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
Uniqueness
The uniqueness of ®-Ethyl 2-(1-amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride lies in its specific stereochemistry and the presence of both nitro and difluoroacetate groups. These features may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
1427514-88-2 |
|---|---|
Molekularformel |
C14H17ClF2N2O4 |
Molekulargewicht |
350.74 g/mol |
IUPAC-Name |
ethyl 2-[(1R)-1-amino-7-nitro-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C14H16F2N2O4.ClH/c1-2-22-12(19)14(15,16)13(17)7-3-4-9-5-6-10(18(20)21)8-11(9)13;/h5-6,8H,2-4,7,17H2,1H3;1H/t13-;/m1./s1 |
InChI-Schlüssel |
VRCOITRPCHLPOI-BTQNPOSSSA-N |
Isomerische SMILES |
CCOC(=O)C([C@]1(CCCC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
Kanonische SMILES |
CCOC(=O)C(C1(CCCC2=C1C=C(C=C2)[N+](=O)[O-])N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


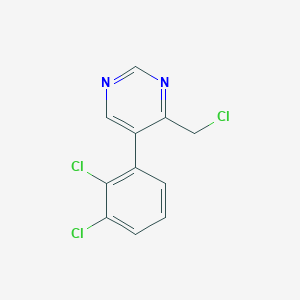
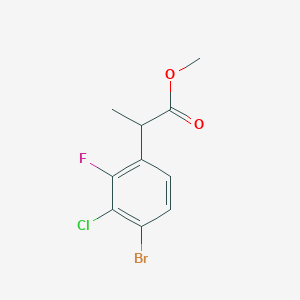
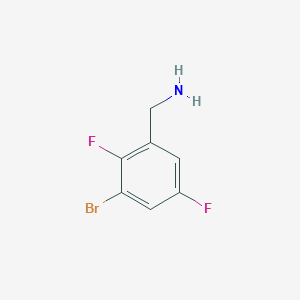
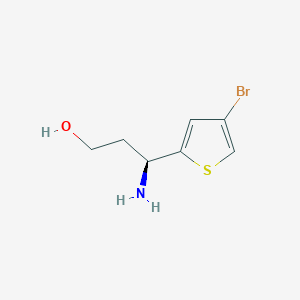
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
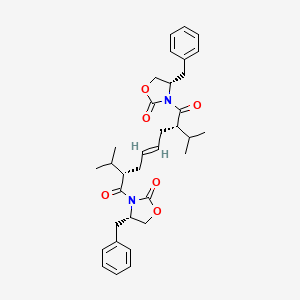
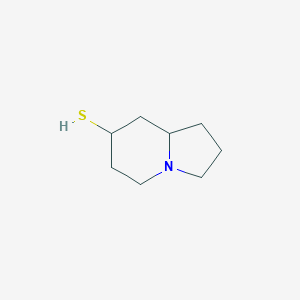

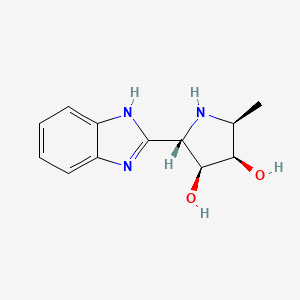
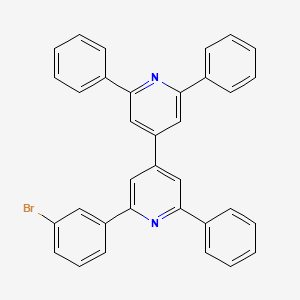
![2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
